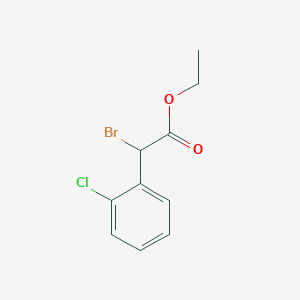

Ethyl 2-bromo-2-(2-chlorophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

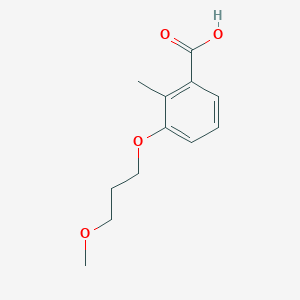

Ethyl 2-bromo-2-(2-chlorophenyl)acetate is a chemical compound with the CAS Number: 2856-79-3 . It has a molecular weight of 277.54 and its IUPAC name is ethyl bromo (2-chlorophenyl)acetate . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.科学的研究の応用

Synthesis Processes

- Ethyl 2-bromo-2-(2-chlorophenyl)acetate is used in the synthesis of α-bromophenylacetic acid derivatives. For instance, 1-methylsulfmyl-1-(methylthio)-2-phenylethylene reacts with bromine in various solvents to produce α-bromophenylacetic acid and α-bromo(p-chlorophenyl) acetic acid, mainly in acetic acid (Ogura, Furukawa, & Tsuchihashi, 1975).

- A study on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlights the potential application of similar compounds in producing optically pure enantiomers (Zhang et al., 2014).

Chemical Studies

- The nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine is studied to understand the aromatic nucleophilic substitution reaction in various compositions of methanol with ethyl acetate, providing insights into the solvent effects and reaction mechanisms (Harifi‐Mood & Mousavi-Tekmedash, 2013).

- Research on the oxidative aryl migration in organo-selenium and -tellurium compounds, involving the synthesis of 2-arylpropanoic acids from aryl α-phenylseleno- and α-phenyltelluro-ethyl ketones, demonstrates the versatility of halogenated compounds in organic synthesis (Uemura et al., 1986).

Practical Applications

- The use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate in stimulating lateral branching in apple and pear trees in nurseries suggests potential agricultural applications for related compounds (Larsen, 1979).

- A study on the preparation of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, involving common intermediates like ethyl 3-chloro-3,3-difluoropropanoate, indicates the utility of such compounds in complex chemical syntheses (Molines & Wakselman, 1987).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that Ethyl 2-bromo-2-(2-chlorophenyl)acetate may also have multiple targets.

Mode of Action

It’s known that similar compounds can react with zinc to form a zinc enolate in a process known as the reformatsky reaction . This reaction is a common mode of action for similar compounds .

Biochemical Pathways

In the reformatsky reaction, the resulting zinc enolate condenses with carbonyl compounds to give β-hydroxy-esters . This suggests that this compound may affect pathways involving carbonyl compounds.

Result of Action

The reformatsky reaction, which is a common mode of action for similar compounds, results in the formation of β-hydroxy-esters .

Action Environment

Similar compounds are known to be versatile alkylating agents in organic synthesis , suggesting that the action of this compound may also be influenced by environmental conditions.

生化学分析

Biochemical Properties

It is known that bromoacetates, such as Ethyl 2-bromo-2-(2-chlorophenyl)acetate, can act as alkylating agents . Alkylating agents can form covalent bonds with biomolecules, such as proteins and DNA, which can alter their function .

Molecular Mechanism

As an alkylating agent, it likely exerts its effects by forming covalent bonds with biomolecules, such as proteins and DNA . This can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

Bromoacetates can be metabolized by various enzymes in the body .

特性

IUPAC Name |

ethyl 2-bromo-2-(2-chlorophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-5-3-4-6-8(7)12/h3-6,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFGBXSZQZZZEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2683316.png)

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)

![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2683319.png)

![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)

![2-Cyclopropyl-1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2683329.png)

![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2683336.png)